(-)-Nicotine Mono Tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

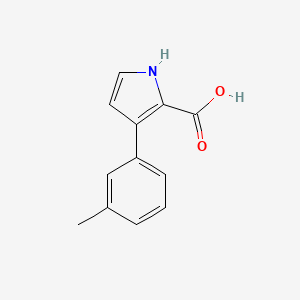

(-)-Nicotine Mono Tartrate: is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is known for its stimulant effects on the central nervous system and is widely studied for its pharmacological properties. The tartrate form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nicotine Mono Tartrate typically involves the reaction of (-)-nicotine with tartaric acid. The process can be summarized as follows:

Reaction Setup: A solution of (-)-nicotine is prepared in an appropriate solvent, such as ethanol or water.

Addition of Tartaric Acid: Tartaric acid is slowly added to the nicotine solution under constant stirring.

Formation of Salt: The mixture is allowed to react, forming this compound as a precipitate.

Purification: The precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Mixing: Large quantities of (-)-nicotine and tartaric acid are mixed in industrial reactors.

Controlled Reaction: The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Separation and Purification: The resulting salt is separated from the reaction mixture, purified through crystallization or other methods, and dried for commercial use.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (-)-Nicotine Mono Tartrate can undergo oxidation reactions, leading to the formation of nicotine N-oxide.

Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the nicotine molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Nicotine N-oxide: Formed through oxidation.

Amine Derivatives: Formed through reduction.

Substituted Nicotine Compounds: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of nicotine in various samples.

Synthetic Chemistry: Employed in the synthesis of complex organic molecules and as a starting material for the preparation of other nicotine derivatives.

Biology:

Neurobiology Research: Studied for its effects on neurotransmitter release and receptor binding in the brain.

Behavioral Studies: Used in animal models to study addiction, dependence, and withdrawal mechanisms.

Medicine:

Pharmacological Studies: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Drug Development: Used in the development of nicotine replacement therapies for smoking cessation.

Industry:

Pesticides: Utilized in the formulation of insecticides due to its toxic effects on insects.

Agriculture: Applied in the study of plant-insect interactions and as a tool for pest control research.

Mecanismo De Acción

Molecular Targets and Pathways:

Nicotinic Acetylcholine Receptors (nAChRs): (-)-Nicotine Mono Tartrate binds to nAChRs in the central and peripheral nervous systems, leading to the activation of these receptors.

Neurotransmitter Release: The binding of nicotine to nAChRs results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which contribute to its stimulant effects.

Signal Transduction Pathways: Activation of nAChRs triggers downstream signaling pathways, including the activation of ion channels and second messenger systems, which modulate neuronal activity and synaptic plasticity.

Comparación Con Compuestos Similares

Nicotine Hydrogen Tartrate: Another salt form of nicotine with similar solubility and stability properties.

Nicotine Sulfate: A sulfate salt of nicotine used in agricultural applications.

Nicotine Free Base: The unprotonated form of nicotine, commonly found in tobacco products.

Uniqueness:

Solubility: (-)-Nicotine Mono Tartrate has enhanced solubility compared to nicotine free base, making it more suitable for aqueous formulations.

Stability: The tartrate form provides greater stability, reducing the degradation of nicotine over time.

Pharmacokinetics: The salt form may have different absorption and distribution properties, influencing its pharmacokinetic profile.

Propiedades

Fórmula molecular |

C14H20N2O6 |

|---|---|

Peso molecular |

312.32 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1 |

Clave InChI |

QLDPCHZQQIASHX-PPHPATTJSA-N |

SMILES isomérico |

CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Solubilidad |

>69.4 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)

![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)

![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)

![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)